Cas no 2198585-33-8 (methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride)

methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride structure
2198585-33-8 structure
商品名:methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride
CAS番号:2198585-33-8
MF:C10H18ClNO2
メガワット:219.70842218399
MDL:MFCD30489799
CID:5654653
PubChem ID:132285034

methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • 2198585-33-8
    • EN300-27685155
    • starbld0042445
    • Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
    • Bicyclo[3.2.1]octane-1-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1)
    • methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride
    • MDL: MFCD30489799
    • インチ: 1S/C10H17NO2.ClH/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9;/h2-7,11H2,1H3;1H
    • InChIKey: SGSGQYLLBKLSQL-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(C)C(C12CCCC(CC1)(C2)N)=O

計算された属性

  • せいみつぶんしりょう: 219.1026065g/mol
  • どういたいしつりょう: 219.1026065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 241
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų

methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27685155-0.5g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
2198585-33-8 95.0%
0.5g
$835.0 2025-03-20
Enamine
EN300-27685155-5.0g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
2198585-33-8 95.0%
5.0g
$3105.0 2025-03-20
Enamine
EN300-27685155-0.05g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
2198585-33-8 95.0%
0.05g
$249.0 2025-03-20
Enamine
EN300-27685155-0.1g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
2198585-33-8 95.0%
0.1g
$372.0 2025-03-20
1PlusChem
1P028H89-50mg
methyl5-aminobicyclo[3.2.1]octane-1-carboxylatehydrochloride
2198585-33-8 95%
50mg
$359.00 2023-12-18
Aaron
AR028HGL-10g
methyl5-aminobicyclo[3.2.1]octane-1-carboxylatehydrochloride
2198585-33-8 95%
10g
$6359.00 2023-12-15
Enamine
EN300-27685155-2.5g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
2198585-33-8 95.0%
2.5g
$2100.0 2025-03-20
Enamine
EN300-27685155-10.0g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
2198585-33-8 95.0%
10.0g
$4606.0 2025-03-20
Enamine
EN300-27685155-5g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
2198585-33-8 95%
5g
$3105.0 2023-09-10
1PlusChem
1P028H89-100mg
methyl5-aminobicyclo[3.2.1]octane-1-carboxylatehydrochloride
2198585-33-8 95%
100mg
$522.00 2023-12-18

methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride 関連文献

methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochlorideに関する追加情報

Methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride (CAS No. 2198585-33-8): A Comprehensive Overview

Methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride (CAS No. 2198585-33-8) is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique bicyclic structure and functional groups, has garnered attention for its potential applications in drug development and biochemical studies.

The molecular structure of methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride consists of a bicyclic framework with an amine group and a carboxylate moiety, making it a versatile intermediate in organic synthesis. The presence of the hydrochloride salt form enhances its solubility and stability, which are critical factors in pharmaceutical formulations.

In recent years, there has been growing interest in the development of novel compounds with bicyclic structures due to their potential to exhibit improved pharmacokinetic properties and reduced toxicity compared to linear or aromatic compounds. The specific arrangement of atoms in methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride contributes to its unique chemical and biological properties, making it a valuable candidate for further investigation.

One of the most compelling aspects of this compound is its potential role as a building block in the synthesis of more complex molecules. Researchers have been exploring its utility in the development of new drugs targeting various therapeutic areas, including oncology, neurology, and inflammation. The amine group provides a site for further functionalization, allowing chemists to tailor the compound's properties to specific needs.

Recent studies have highlighted the importance of bicyclic compounds in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural motifs to methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride exhibit enhanced binding affinity to certain biological targets. This finding underscores the compound's potential as a lead molecule in drug development efforts.

The synthesis of methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as catalytic hydrogenation and asymmetric synthesis, have been employed to achieve high yields and enantiomeric purity. These methods are essential for producing compounds that can be effectively evaluated in preclinical studies.

In addition to its synthetic significance, methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride has shown promise in preliminary pharmacological evaluations. In vitro studies have indicated that the compound exhibits moderate activity against certain enzymes and receptors relevant to human diseases. These findings have prompted further investigation into its pharmacological profile and potential therapeutic applications.

The development of new pharmaceuticals is a complex process that requires extensive characterization of candidate compounds at multiple stages, from synthesis to clinical trials. The accurate identification and quantification of impurities, as well as the determination of physicochemical properties such as solubility and stability, are critical steps in this process.

Advanced analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been utilized to characterize methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride. These methods provide detailed information about the compound's structure and purity, ensuring that it meets the stringent requirements for pharmaceutical use.

The growing interest in natural product-inspired scaffolds has also influenced the design of new molecules like methyl 5-aminobicyclo3.2.1octane-1-carboxylate hydrochloride. By incorporating elements from biologically active natural products into synthetic frameworks, researchers aim to create compounds with enhanced efficacy and reduced side effects.

The future prospects for this compound are promising, with ongoing research focused on optimizing its synthesis and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the discovery of novel drugs that address unmet medical needs.

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